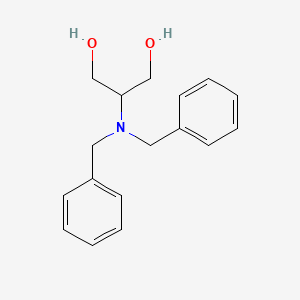

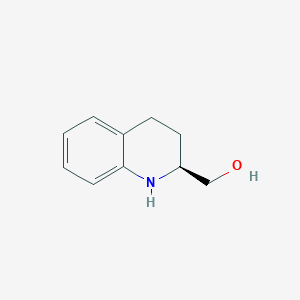

(S)-(1,2,3,4-四氢喹啉-2-基)甲醇

概述

描述

Methanol, also known as methyl alcohol or wood alcohol, is a colorless liquid with a faintly sweet pungent odor . It is used to make chemicals, remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products .

Synthesis Analysis

Methanol can be produced from syngas derived from steam reforming of crude glycerol . The process involves four main steps: steam reforming where the crude glycerol is converted into syngas, conditioning the syngas into the required stoichiometric ratio using a pressure swing adsorption system, and finally, methanol synthesis and purification .

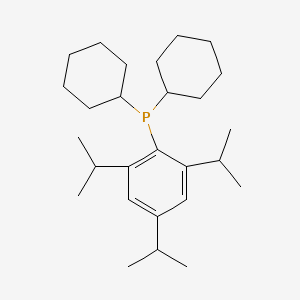

Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . It is the simplest member of a group of organic chemicals called alcohols .

Chemical Reactions Analysis

Methanol can be used in the production of various chemicals. For instance, it can be used in the production of formaldehyde, acetic acid, and a variety of other chemicals .

Physical And Chemical Properties Analysis

Methanol is a volatile liquid at room temperature with a boiling point of 64.7°C . It is highly flammable and soluble in water . It has a density of 786.3 kg/m^3 and a specific heat capacity of 2.53 kJ/kg K .

科学研究应用

催化过程和合成

实验和计算研究阐明了四氢喹唑啉的形成过程,揭示了某些化合物在甲醇氧化中的催化作用。四氢喹唑啉的合成涉及特定胺和甲醛的缩合,分别源自亚胺配体的酸催化水解和甲醇的金属介导的需氧氧化。这些发现强调了(S)-(1,2,3,4-四氢喹啉-2-基)甲醇在促进导致复杂杂环化合物形成的催化过程中的作用 (Sanmartín-Matalobos 等,2013; Shaabani 等,2013)。

化学传感应用

已经开发出新的功能化四氢喹啉的合成,用于选择性识别剧毒的 Pd2+ 离子,展示了四氢喹啉衍生物在化学传感应用中的潜力。这些化合物在甲醇中表现出荧光猝灭性能,检测限非常低,说明它们适用于特定金属离子的选择性识别和传感 (Shally 等,2020)。

酶促拆分和合成

特定化合物的两种对映异构体已通过 N-Boc 保护的四氢异喹啉衍生物的不对称 O-酰化制备,证明了 (S)-(1,2,3,4-四氢喹啉-2-基)甲醇在对映体纯化和对映体过量化合物合成中的作用。这种方法允许在具有潜在药用价值的化合物生产中实现高对映选择性和对映体过量 (Schönstein 等,2013)。

分子结构分析

四氢喹啉衍生物的晶体结构分析提供了对其立体化学和分子相互作用的见解,这对于理解这些化合物的物理化学性质和反应性至关重要。此类分析有助于更广泛地理解杂环化学以及具有所需性质的新型化合物的开发 (Evain 等,2004; Gzella 等,2002)。

作用机制

Target of Action

This compound is structurally similar to quinoline, which is known to interact with various biological targets, including DNA, enzymes, and receptors . .

Mode of Action

The mode of action of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol is currently unknown due to the lack of research on this specific compound. It’s worth noting that quinoline derivatives often exert their effects by interacting with biological macromolecules, altering their function, and leading to changes in cellular processes .

Biochemical Pathways

Methanol, a related compound, is known to be metabolized in the liver by alcohol dehydrogenase to formaldehyde, which is further metabolized to formic acid . These reactions are part of the methanol metabolism pathway.

Pharmacokinetics

Methanol, a related compound, is rapidly absorbed from the gastrointestinal tract, distributed throughout the body, and metabolized primarily in the liver . The bioavailability of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol would depend on factors such as its solub

安全和危害

未来方向

属性

IUPAC Name |

[(2S)-1,2,3,4-tetrahydroquinolin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDYZRIUFBMUGV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435580 | |

| Record name | [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63430-96-6 | |

| Record name | (2S)-1,2,3,4-Tetrahydro-2-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63430-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)

![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)